Ethyl 7-amino-1,5-naphthyridine-3-carboxylate

Catalog No.
S3009065
CAS No.
2089648-55-3
M.F
C11H11N3O2
M. Wt
217.228
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 7-amino-1,5-naphthyridine-3-carboxylate

CAS Number

2089648-55-3

Product Name

Ethyl 7-amino-1,5-naphthyridine-3-carboxylate

IUPAC Name

ethyl 7-amino-1,5-naphthyridine-3-carboxylate

Molecular Formula

C11H11N3O2

Molecular Weight

217.228

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)7-3-9-10(13-5-7)4-8(12)6-14-9/h3-6H,2,12H2,1H3

InChI Key

FRWYULIBNJYRHU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C(C=N2)N)N=C1

Solubility

not available

Ethyl 7-amino-1,5-naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H10N3O2C_{11}H_{10}N_{3}O_{2} and a molecular weight of 217.22 g/mol. It features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms in the rings. This compound is characterized by the presence of an ethyl ester group and an amino group at the 7-position of the naphthyridine ring, along with a carboxylate group at the 3-position. Its unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry .

Typical for carboxylic acids and amines, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to form amides.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  • Reduction Reactions: The compound may undergo reduction to yield corresponding amines or alcohols.

These reactions allow for the modification of its structure to enhance biological activity or tailor properties for specific applications .

Ethyl 7-amino-1,5-naphthyridine-3-carboxylate exhibits significant biological activity, particularly in:

  • Antimicrobial Activity: Studies have shown that it has efficacy against various bacterial strains.
  • Anticancer Properties: Preliminary investigations suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

The precise mechanisms of action are an area of ongoing research, but its structural features suggest interactions with biological targets such as enzymes and receptors .

Several synthetic routes have been developed for Ethyl 7-amino-1,5-naphthyridine-3-carboxylate:

  • Cyclization Reactions: Starting from appropriate precursors like amino acids or other naphthyridine derivatives, cyclization can be achieved under acidic or basic conditions.
  • Esterification: The carboxylic acid derivative can be reacted with ethanol in the presence of acid catalysts to yield the ethyl ester.
  • Functional Group Modifications: Various functional groups can be introduced through substitution reactions on the naphthyridine ring.

These methods allow for the efficient synthesis of Ethyl 7-amino-1,5-naphthyridine-3-carboxylate while providing opportunities for further modifications .

The compound has several notable applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for new antimicrobial and anticancer drugs.
  • Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.
  • Biochemical Studies: Used in studies to understand enzyme interactions and mechanisms of action.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Research into the interaction of Ethyl 7-amino-1,5-naphthyridine-3-carboxylate with biological macromolecules is crucial for understanding its mechanism of action. Studies often focus on:

  • Binding Affinity: Investigating how strongly the compound binds to target proteins or enzymes.
  • Molecular Docking Studies: Computational simulations help predict how the compound interacts at a molecular level with various targets.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics through animal models to evaluate efficacy and safety.

These studies are essential for advancing its development as a therapeutic agent .

Several compounds share structural similarities with Ethyl 7-amino-1,5-naphthyridine-3-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity ScoreKey Features
Ethyl 8-amino-1,6-naphthyridine-3-carboxylate2089648-55-30.88Different position of amino group
4-Amino-1,5-naphthyridine-3-carboxylic acid83068-00-20.93Lacks ethyl group
6-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid1190313-95-10.95Different ring structure
1,5-Naphthyridine-4-carboxylic acid79426-14-50.81No amino group

These compounds differ primarily in their functional groups and positions on the naphthyridine ring. Ethyl 7-amino-1,5-naphthyridine-3-carboxylate stands out due to its unique combination of an ethyl ester and an amino group at specific positions, contributing to its distinctive properties and biological activities .

XLogP3

0.7

Dates

Modify: 2023-08-17

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